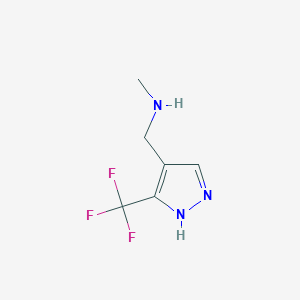

N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

描述

N-Methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole-based amine derivative characterized by a trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring and an N-methyl methanamine (-CH₂NHCH₃) substituent at position 3. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, which are critical for drug-like properties .

属性

IUPAC Name |

N-methyl-1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-10-2-4-3-11-12-5(4)6(7,8)9/h3,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJUKUXRQKJUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. Various methods such as microwave-assisted synthesis and traditional reflux techniques have been explored to optimize yield and purity .

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. For instance, key resonances in the NMR spectrum indicate the presence of the trifluoromethyl group, which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole scaffold. This compound has shown promising results in inhibiting various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound demonstrated significant apoptosis-inducing activity at micromolar concentrations, enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (μM) | % Inhibition | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 1.0 | 40.76 | Apoptosis induction |

| HepG2 | 10.0 | 52.03 | Microtubule destabilization |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. Compounds with a trifluoromethyl group have been reported to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies indicated that derivatives similar to this compound showed potent anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |

|---|---|---|

| N-methyl-1-(3-(trifluoromethyl) | 60.56 | 54.65 |

| Diclofenac | 54.65 | - |

Neuroprotective Effects

Emerging research suggests that compounds containing pyrazole moieties may offer neuroprotective benefits. The trifluoromethyl group enhances lipophilicity, enabling better blood-brain barrier penetration. Preliminary studies indicate that this compound could protect neuronal cells from oxidative stress-induced damage .

Case Studies

A notable case study involved evaluating the compound's effects on a panel of cancer cell lines. The study revealed that at concentrations as low as 2.5 μM, significant cytotoxic effects were observed across multiple cell types, suggesting broad-spectrum anticancer potential .

Another case study focused on its anti-inflammatory properties in vivo, where it was administered to animal models exhibiting acute inflammation. Results indicated a marked reduction in edema and pain response compared to controls, further supporting its therapeutic potential .

科学研究应用

Chemical Properties and Structure

N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, with the molecular formula , features a pyrazole ring substituted with a trifluoromethyl group. Its structure contributes to its reactivity and potential applications in pharmaceutical and agricultural chemistry.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been studied for its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. A study demonstrated that modifications in the pyrazole structure could enhance activity against resistant strains, highlighting the importance of structural diversity in drug design .

2.2 Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in preclinical models, indicating its potential as a therapeutic agent for inflammatory diseases .

Agrochemical Applications

3.1 Herbicides

The compound's trifluoromethyl group enhances its lipophilicity, making it suitable for use in agrochemicals, particularly herbicides. Research has shown that pyrazole-based herbicides can effectively control weed populations while minimizing impact on non-target species . For example, this compound is being investigated as an intermediate in the synthesis of novel herbicides with improved selectivity and efficacy .

3.2 Pesticides

In addition to herbicides, this compound is being explored as a potential pesticide due to its biological activity against pests. Its application could lead to the development of safer and more effective pest control strategies that reduce reliance on traditional chemicals .

Case Studies

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives

Key Observations :

- Trifluoromethyl Position: The trifluoromethyl group at position 3 (target compound) vs. position 4 () alters electronic properties.

- Substituent Diversity: Phenoxy () and methoxyphenyl () groups introduce aromaticity and steric hindrance, which may affect binding pocket accessibility.

- Amine Functionalization : The N-methyl group in the target compound reduces polarity compared to primary amines (e.g., ), impacting solubility and membrane permeability .

Challenges :

- Steric hindrance from substituents (e.g., phenoxy in ) may reduce reaction yields.

- Regioselectivity in pyrazole synthesis requires careful control to avoid positional isomers .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Trends :

准备方法

Synthetic Routes to the Pyrazole Core with Trifluoromethyl Substitution

The key challenge in preparing N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine lies in the selective formation of the 3-trifluoromethyl-substituted pyrazole ring. Several methods have been reported for the synthesis of 3-trifluoromethylpyrazoles, which serve as precursors for the target compound.

One-Pot Synthesis via Nitrile Imine and Mercaptoacetaldehyde (Recent Advances)

A recent synthetic approach involves a one-pot (3 + 3)-annulation reaction between in situ generated nitrile imines and mercaptoacetaldehyde, which acts as an acetylene surrogate. This method efficiently constructs 1-aryl-3-trifluoromethylpyrazoles under mild conditions with high functional group tolerance and scalability. The process includes cascade dehydration and ring contraction steps facilitated by p-toluenesulfonyl chloride.

- This method avoids harsh reaction conditions and regioselectivity issues common in traditional cyclocondensation or copper-catalyzed N-arylation methods.

- It is applicable to fluorinated and non-fluorinated analogues, allowing the introduction of various substituents at the pyrazole C(3) position.

- The method demonstrates utility in synthesizing complex derivatives through subsequent functionalization such as selective deprotonation and Pd-catalyzed cross-coupling reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | In situ nitrile imine + mercaptoacetaldehyde | Formation of 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate |

| 2 | p-Toluenesulfonyl chloride (p-TsCl) | Dehydration and ring contraction to 3-trifluoromethylpyrazole |

| 3 | Optional Pd-catalyzed cross-coupling | Functionalized pyrazole derivatives |

This approach is recommended for preparing fluorinated pyrazoles including N-methyl derivatives due to its operational simplicity and broad applicability.

Selective Synthesis and Isomer Control

The preparation of the trifluoromethyl-substituted pyrazole ring requires control over regioisomer formation.

- A patented method for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol highlights the importance of reaction conditions (temperature, reagent ratios) to enhance selectivity toward the desired isomer.

- The method involves methyl hydrazine addition to trifluoroacetyl fluoride acetic acid solutions under controlled temperature, achieving yields up to 86.5% with selectivity ratios around 96:4 favoring the desired isomer.

This approach underscores the importance of optimizing reaction parameters to obtain high-purity N-methyl trifluoromethyl pyrazole derivatives.

Summary Table of Preparation Methods

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, and what are the critical steps?

- Methodology : Synthesis typically involves pyrazole ring formation followed by functionalization. Key steps include:

-

Pyrazole core construction : Cyclization of hydrazines with β-keto esters or trifluoromethyl-substituted diketones under acidic conditions .

-

N-methylation : Introduction of the methylamine group via reductive amination or nucleophilic substitution, often requiring catalysts like palladium or nickel .

-

Optimization : Reaction temperature (60–100°C), solvent selection (e.g., DMF or THF), and purification via column chromatography are critical for >90% yield .

- Data Table : Synthetic Parameters

| Parameter | Typical Range | Key References |

|---|---|---|

| Reaction Temperature | 60–100°C | |

| Solvent | DMF, THF, EtOH | |

| Catalysts | Pd/C, Ni catalysts |

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl at pyrazole C3) and mass spectrometry (HRMS) for molecular ion confirmation .

- Key NMR Signals :

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodology :

- Continuous flow reactors : Reduce side reactions and improve reproducibility .

- Catalyst screening : Transition-metal catalysts (e.g., PdCl2) enhance regioselectivity in pyrazole functionalization .

- In-line analytics : Use HPLC to monitor intermediates and adjust parameters in real-time .

- Data Contradiction Note : While reports 78% yield with Pd catalysts, notes variability (41–91%) depending on substituent steric effects.

Q. How should researchers resolve contradictions in reported biological activity data for analogs?

- Methodology :

- Comparative assays : Test analogs (e.g., 3-fluorophenyl vs. trifluoromethyl derivatives) under identical conditions to isolate substituent effects .

- Computational modeling : Use molecular docking to predict binding affinity differences (e.g., trifluoromethyl’s electron-withdrawing effects vs. methyl groups) .

- Case Study : shows N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine has 10× lower IC50 than the trifluoromethyl analog, suggesting steric/electronic trade-offs.

Q. What strategies are recommended for assessing stability under physiological conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to pH 1–10 buffers at 37°C and analyze via LC-MS for decomposition products .

- Thermal stability : TGA/DSC to identify decomposition thresholds (>150°C per ).

- Gaps : notes missing data on hydrolytic degradation; researchers should prioritize these studies.

Toxicology & Safety

Q. How to design a toxicological profiling strategy for this compound?

- Methodology :

- In vitro models : HepG2 cells for hepatotoxicity screening; Ames test for mutagenicity .

- In vivo models : Rodent acute toxicity (OECD 423) with dose escalation (10–1000 mg/kg) .

- Key Data : classifies the compound as H302 (harmful if swallowed) but lacks carcinogenicity data (IARC/ACGIH/NTP negatives).

Data Gaps & Future Directions

- Unresolved Issues :

- Reaction mechanisms : Limited DFT studies on trifluoromethyl group’s electronic effects .

- Ecotoxicity : No data on soil mobility or bioaccumulation ().

- Priority Research :

- Develop chiral synthesis routes for enantiopure derivatives (critical for CNS drug candidates).

- Explore trifluoromethyl’s role in pharmacokinetics (e.g., CYP450 interactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。